1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea

Description

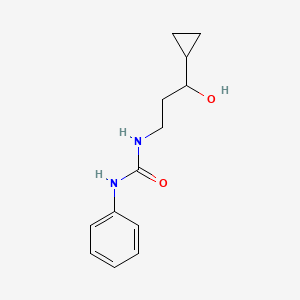

1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea is a urea derivative characterized by a phenylurea backbone substituted with a 3-cyclopropyl-3-hydroxypropyl chain. Its molecular structure combines a cyclopropyl group (a three-membered carbon ring) and a hydroxyl group on the third carbon of a propyl chain, conferring unique physicochemical properties.

Properties

IUPAC Name |

1-(3-cyclopropyl-3-hydroxypropyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12(10-6-7-10)8-9-14-13(17)15-11-4-2-1-3-5-11/h1-5,10,12,16H,6-9H2,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYMJTNBQCOJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea involves several steps. One common synthetic route includes the reaction of cyclopropylamine with 3-chloropropanol to form 3-cyclopropyl-3-hydroxypropylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the hydroxyl group can be replaced by other functional groups like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s ability to inhibit BET proteins makes it valuable in studying gene expression and epigenetic regulation.

Medicine: Its potential therapeutic applications include the treatment of cancer and inflammatory diseases, where BET protein inhibition can modulate disease pathways.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea exerts its effects involves the inhibition of BET proteins. These proteins play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones. By inhibiting BET proteins, the compound can disrupt the transcription of genes involved in cell growth and inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

1-[(1R)-1-Cyclopropylethyl]-3-phenylurea (C₁₂H₁₆N₂O)

- Structure : Features a cyclopropyl group attached to an ethyl chain (shorter chain length compared to the target compound) and lacks a hydroxyl group.

- Key Differences :

- Chain Length : Ethyl (C2) vs. hydroxypropyl (C3) in the target compound.

- Functional Groups : Absence of a hydroxyl group reduces polarity and hydrogen-bonding capacity.

- Implications : The shorter chain and lack of hydroxyl may increase lipophilicity (higher logP) and reduce aqueous solubility compared to the target compound .

1-(3,3-Diphenylpropyl)-3-phenylurea (C₂₂H₂₂N₂O)

- Structure : Substituted with a diphenylpropyl group instead of cyclopropyl-hydroxypropyl.

- Key Differences :

- Substituents : Two phenyl groups enhance steric bulk and aromaticity.

- Polarity : Diphenyl groups increase lipophilicity, likely reducing water solubility.

- Implications : The diphenyl structure may improve membrane permeability but limit solubility in polar solvents. The target compound’s hydroxyl group offers better solubility in hydrophilic environments .

3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O)

- Structure: Contains a dimethylamino (-N(CH₃)₂) group on the propyl chain.

- Key Differences: Functional Group: The dimethylamino group introduces basicity (pKa ~8–10), enabling protonation in acidic conditions. Safety Profile: Requires respiratory and dermal protection due to uncharacterized toxicity (–5).

- Implications: The amino group enhances solubility in acidic media, whereas the target compound’s hydroxyl group favors solubility in neutral or polar solvents .

1-[2-Chloro-3-(cyclohexylcarbamoylamino)propyl]-3-cyclohexylurea

- Structure : Features chloro and cyclohexylcarbamoyl groups on the propyl chain.

- Bulkiness: Cyclohexyl groups are larger and more lipophilic than cyclopropyl.

- Implications : The chloro group may enhance binding to electrophilic targets, while the cyclohexyl groups reduce solubility compared to the target compound’s hydroxyl and cyclopropyl moieties .

Key Findings and Implications

Polarity and Solubility: The hydroxyl group in the target compound enhances hydrophilicity compared to analogs with diphenyl, dimethylamino, or cyclohexyl groups.

Lipophilicity : Analogs like 1-(3,3-diphenylpropyl)-3-phenylurea exhibit higher logP values, favoring lipid membrane penetration.

Reactivity: Chloro and amino substituents in analogs may confer distinct electronic or binding properties compared to the hydroxyl group in the target compound.

Biological Activity

1-(3-Cyclopropyl-3-hydroxypropyl)-3-phenylurea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Urea derivatives often act as inhibitors of various enzymes, including carbonic anhydrases and kinases, which play crucial roles in physiological processes.

- Antimicrobial Properties : Preliminary studies suggest that similar compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound show significant antimicrobial effects. For instance, urea derivatives have been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 250 µg/mL, indicating moderate to strong antibacterial properties .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Urea Derivative A | 100 | S. aureus |

| Urea Derivative B | 200 | E. coli |

| This compound | TBD | TBD |

Anticancer Activity

Some studies have explored the anticancer potential of urea derivatives, highlighting their ability to inhibit tumor cell proliferation. For example, derivatives have been evaluated in vitro against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 15 | Urea Derivative A |

| MCF-7 | 25 | Urea Derivative B |

| A549 | TBD | This compound |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of phenylurea derivatives demonstrated that modifications to the cyclopropyl group significantly enhanced antimicrobial activity. The results indicated that introducing hydroxyl groups improved solubility and bioavailability, leading to better efficacy against bacterial strains .

Case Study 2: Anticancer Potential

In a separate investigation focusing on the anticancer properties of urea derivatives, researchers found that specific substitutions on the phenyl ring increased potency against breast cancer cells. The study revealed that compounds with electron-donating groups exhibited lower IC50 values compared to those with electron-withdrawing groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.